molecular formula C8H7NO2 B14123853 (Z)-benzofuran-3(2H)-one oxime

(Z)-benzofuran-3(2H)-one oxime

Cat. No.: B14123853
M. Wt: 149.15 g/mol
InChI Key: NZLYKMUEDAJYAZ-CLFYSBASSA-N
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Description

(Z)-benzofuran-3(2H)-one oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of a hydroxylamine group (-C=N-OH) attached to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-benzofuran-3(2H)-one oxime typically involves the reaction of benzofuran-3(2H)-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(Z)-benzofuran-3(2H)-one oxime undergoes various types of chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to form amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Substituted oximes or other derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-benzofuran-3(2H)-one oxime has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of (Z)-benzofuran-3(2H)-one oxime involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzyme from catalyzing its substrate. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran-3(2H)-one oxime: The non-Z isomer of the compound.

    Benzofuran-2(3H)-one oxime: A structural isomer with the oxime group attached to a different position on the benzofuran ring.

    Benzofuran-3(2H)-one hydrazone: A related compound where the oxime group is replaced by a hydrazone group.

Uniqueness

(Z)-benzofuran-3(2H)-one oxime is unique due to its specific structural configuration, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications where specific stereochemistry is important.

Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

(NE)-N-(1-benzofuran-3-ylidene)hydroxylamine

InChI

InChI=1S/C8H7NO2/c10-9-7-5-11-8-4-2-1-3-6(7)8/h1-4,10H,5H2/b9-7-

InChI Key

NZLYKMUEDAJYAZ-CLFYSBASSA-N

Isomeric SMILES

C1/C(=N/O)/C2=CC=CC=C2O1

Canonical SMILES

C1C(=NO)C2=CC=CC=C2O1

Origin of Product

United States

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